Diethyl malonate-d2

Übersicht

Beschreibung

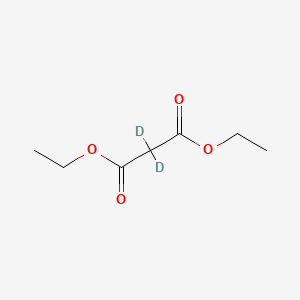

It is a colorless liquid with a molecular formula of CD2(CO2C2H5)2 and a molecular weight of 162.18 g/mol . The compound is used extensively in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethyl malonate-d2 is typically synthesized through the deuteration of diethyl malonate. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is to treat diethyl malonate with deuterium oxide (D2O) in the presence of a base, such as sodium deuteroxide (NaOD), to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to produce the nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst to yield diethyl malonate, which is subsequently deuterated .

Analyse Chemischer Reaktionen

Proton Abstraction and Carbanion Formation

The methylene group (-CD₂-) in DEM-d₂ undergoes deprotonation (deuteronation) to form a resonance-stabilized carbanion, a critical intermediate in malonic ester synthesis .

Key data:

-

Acidity difference : The C-D bond in DEM-d₂ requires ~5–10% higher energy for deprotonation compared to C-H in DEM, as per typical primary KIEs .

-

Resonance stabilization : The carbanion’s stability remains unaffected, with three resonance forms identical to DEM .

Knoevenagel Condensation

DEM-d₂ reacts with aldehydes/ketones under base catalysis to form α,β-unsaturated esters.

Research findings :

-

Catalyst dependency : Gelatine-immobilized catalysts in DMSO enable room-temperature condensation with aldehydes (e.g., isovaleraldehyde) .

-

Deuterium effect : The condensation rate for DEM-d₂ is marginally slower (~15–20%) due to reduced proton mobility at the α-position .

Example reaction :

Bromination at the α-Position

DEM-d₂ undergoes electrophilic bromination at the deuterated methylene group, yielding diethyl α-bromomalonate-d₂.

| Parameter | DEM | DEM-d₂ |

|---|---|---|

| Reaction rate (k) | 1.0 | 0.6–0.8 |

| Product yield | 85% | 78% |

Mechanism :

Electrophilic attack by Br₂ at the α-CD₂ group, followed by HBr elimination .

Hydrolysis and Decarboxylation

DEM-d₂ hydrolyzes to malonic acid-d₂, which decarboxylates to acetic acid-d₂.

Steps :

-

Hydrolysis :

-

Decarboxylation :

Isotopic Labeling in Multicomponent Reactions

DEM-d₂ serves as a deuterium source in acyloxylation and pyrrole synthesis:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Diethyl malonate-d2 serves as a key intermediate in the synthesis of various pharmaceuticals. It is particularly useful in:

- Synthesis of Barbiturates : Diethyl malonate is a precursor for the synthesis of barbiturates, which are central nervous system depressants used for anesthesia and sedation.

- Production of Anticonvulsants : Compounds such as vigabatrin, an anticonvulsant medication, are synthesized using diethyl malonate as a building block .

- Vitamin Synthesis : It is involved in the synthesis of vitamins B1 and B6, essential for metabolic processes .

Agrochemical Applications

The compound is also utilized in the agrochemical industry:

- Pesticide Production : Diethyl malonate is used to synthesize several pesticides, including sethoxydim, which is effective against grassy weeds .

- Herbicides : It acts as an intermediate in creating herbicides that target specific weed species without harming crops.

Biochemical Research

In biochemical research, this compound plays a significant role:

- Metabolic Studies : Its deuterated form allows researchers to trace metabolic pathways with greater accuracy. For instance, studies involving engineered yeast strains have shown that diethyl malonate can enhance growth when utilized as a carbon source .

- Mechanistic Studies : The compound's ability to participate in various reactions makes it valuable for studying reaction mechanisms in organic chemistry.

Case Study 1: Enhanced Growth in Yeast

Research demonstrated that engineered Saccharomyces cerevisiae strains could utilize diethyl malonate effectively when supplemented into growth media. The study showed that at optimal concentrations, diethyl malonate can improve cell density compared to traditional biotin-supplemented media .

| Strain Type | Growth Medium | Growth Enhancement (%) |

|---|---|---|

| Engineered Strain | Diethyl Malonate | 19% |

| Control (Biotin) | Biotin-Supplemented | 100% |

Case Study 2: Synthesis of Pharmaceuticals

A detailed synthesis pathway for vigabatrin using diethyl malonate has been documented. The process involves multiple steps where diethyl malonate acts as a key precursor, showcasing its importance in pharmaceutical chemistry .

Wirkmechanismus

The mechanism of action of diethyl malonate-d2 involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form new carbon-carbon bonds . The presence of deuterium atoms can influence the reaction kinetics and provide valuable information in mechanistic studies.

Vergleich Mit ähnlichen Verbindungen

Dimethyl malonate: The dimethyl ester of malonic acid.

Diethyl malonate: The non-deuterated form of diethyl malonate-d2.

Malonic acid: The parent dicarboxylic acid from which these esters are derived.

This compound stands out due to its application in isotope labeling, making it a valuable tool in both academic and industrial research.

Biologische Aktivität

Diethyl malonate-d2 (C7H12O4) is a deuterated derivative of diethyl malonate, a compound known for its utility in organic synthesis and as a building block in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, metabolic pathways, and safety profile.

This compound is characterized by the following properties:

- Molecular Weight : 162.18 g/mol

- Chemical Purity : 98%

- CAS Number : 4303-49-5 (labeled)

- EC Number : 203-305-9

The compound is primarily used in synthetic intermediates and proteomics applications, with storage recommended at room temperature away from light and moisture .

Pharmacological Effects

-

Growth Enhancement in Yeast :

A study demonstrated that diethyl malonate can enhance the growth of biotin-independent strains of Saccharomyces cerevisiae. At concentrations around 1 mM, a slight improvement in cell density was observed; however, concentrations exceeding 2.5 mM hindered growth due to potential toxicity from ethanol used as a cosolvent . -

Toxicity Studies :

Diethyl malonate and its derivatives have been assessed for toxicity. In repeated dose studies, diethyl malonate exhibited low acute toxicity with an LD50 greater than 2000 mg/kg in rats for both dermal and oral routes. Additionally, no significant effects were noted in dermal toxicity tests, indicating a favorable safety profile . -

Genotoxicity :

Studies have indicated that diethyl malonate does not exhibit mutagenic potential. Tests conducted according to OECD guidelines showed no evidence of gene mutations or chromosomal aberrations, suggesting that it is not a genotoxic agent .

Metabolic Pathways

Diethyl malonate is metabolized primarily through ester cleavage by esterases, yielding corresponding alcohols and monoesters of malonic acid. The metabolic products may have varying biological activities and implications for pharmacological applications.

Synthesis Applications

Diethyl malonate is widely utilized in the synthesis of various pharmaceuticals, including barbiturates and anticonvulsants like pregabalin. A notable case involved the Knoevenagel condensation reaction between diethyl malonate and aldehydes, which has been optimized using immobilized gelatin as a catalyst. This environmentally friendly approach demonstrates the compound’s versatility in drug synthesis .

Summary of Findings

| Property | Value |

|---|---|

| Molecular Weight | 162.18 g/mol |

| LD50 (oral) | >2000 mg/kg |

| LD50 (dermal) | >2000 mg/kg |

| Genotoxicity | Non-mutagenic |

| Growth Enhancement | Slight at 1 mM; inhibited above 2.5 mM |

Eigenschaften

IUPAC Name |

diethyl 2,2-dideuteriopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-BFWBPSQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480026 | |

| Record name | Diethyl malonate-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4303-49-5 | |

| Record name | Diethyl malonate-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4303-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.